Z-Gly-Ser-OH
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O6 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H16N2O6/c16-7-10(12(18)19)15-11(17)6-14-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,20)(H,15,17)(H,18,19)/t10-/m0/s1 |
InChI Key |
QJBVPDSNNNZVKZ-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Z-Gly-Ser-OH: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-Glycyl-L-Serine (Z-Gly-Ser-OH), a crucial dipeptide building block in synthetic peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, molecular weight, synthesis protocols, and its strategic applications, underpinned by established scientific principles and methodologies.
Core Molecular Attributes of Z-Gly-Ser-OH
Z-Gly-Ser-OH is an N-terminally protected dipeptide composed of glycine and L-serine. The benzyloxycarbonyl (Z) group serves as a crucial urethane-type protecting group for the amino terminus of the glycine residue. This protection is fundamental in peptide synthesis to prevent undesirable side reactions and ensure controlled, sequential elongation of the peptide chain.
Chemical Structure and Properties
The structural integrity of Z-Gly-Ser-OH is paramount to its function in peptide synthesis. Its systematic IUPAC name is (2S)-2-[[2-(benzyloxycarbonylamino)acetyl]amino]-3-hydroxypropanoic acid.
Below is a table summarizing the key molecular and physical properties of Z-Gly-Ser-OH.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₆ | |
| Molecular Weight | 296.28 g/mol | |
| CAS Number | 4180-62-5 | |
| Appearance | White to off-white powder | General technical data |
| SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)O | |
| InChI Key | QJBVPDSNNNZVKZ-UHFFFAOYSA-N |
The presence of the glycine residue, the simplest amino acid with no side chain, provides conformational flexibility to the peptide backbone.[1] The serine residue introduces a polar hydroxyl group, which can be a site for post-translational modifications such as glycosylation or phosphorylation, making Gly-Ser motifs significant in biological signaling pathways.[2]
Strategic Importance in Peptide Synthesis
The choice of the benzyloxycarbonyl (Z) protecting group is a deliberate and strategic one in peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas, the Z group is stable under a variety of conditions, yet can be readily removed by catalytic hydrogenation, a process that is orthogonal to many other protecting group strategies used for amino acid side chains. This orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective deprotection and manipulation of different functional groups within a growing peptide.[3]
The Gly-Ser sequence is a common motif in many biologically active peptides and proteins. The use of the pre-formed Z-Gly-Ser-OH dipeptide unit in a synthetic strategy can offer several advantages:
-
Efficiency: It streamlines the synthesis process by adding two amino acid residues in a single coupling step.
-
Reduced Risk of Racemization: Glycine is achiral, and coupling it first to serine minimizes the risk of racemization at the serine α-carbon, which can be a concern during the activation of single amino acids.
-
Overcoming Aggregation: In solid-phase peptide synthesis (SPPS), the introduction of dipeptide units can help to disrupt the formation of secondary structures in the growing peptide chain that can lead to aggregation and incomplete reactions.[4]
Synthesis of Z-Gly-Ser-OH: A Practical Workflow
The synthesis of Z-Gly-Ser-OH is typically achieved through a solution-phase peptide coupling reaction between N-benzyloxycarbonyl-glycine (Z-Gly-OH) and L-serine. The following protocol outlines a standard and reliable method.
Rationale for Method Selection
A solution-phase approach is often preferred for the synthesis of dipeptides as it allows for straightforward purification of the product. The use of a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), is a well-established and efficient method for forming the amide bond with minimal side reactions.
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
N-Benzyloxycarbonyl-glycine (Z-Gly-OH)
-
L-Serine methyl ester hydrochloride (H-Ser-OMe·HCl) or another C-terminally protected serine.
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for saponification
-
Methanol (MeOH) or Tetrahydrofuran (THF) and water for saponification
Procedure:
-
Preparation of the Serine Component:
-
Dissolve L-serine methyl ester hydrochloride (1.0 equivalent) in DCM.
-
Add triethylamine (1.1 equivalents) dropwise at 0 °C to neutralize the hydrochloride and liberate the free amine.
-
-
Activation of Z-Gly-OH:
-
In a separate flask, dissolve Z-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
-
Coupling Reaction:
-
Add the solution of the free L-serine methyl ester to the activated Z-Gly-OH mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Z-Gly-Ser-OMe:
-
If DCC was used, filter off the DCU precipitate and wash it with DCM.
-
Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Ser-OMe.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
-
Saponification to Z-Gly-Ser-OH:
-
Dissolve the purified Z-Gly-Ser-OMe in a mixture of THF/water or methanol/water.
-
Cool the solution to 0 °C and add a solution of LiOH or NaOH (1.1-1.5 equivalents) in water dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Gly-Ser-OH.
-
Self-Validation: The progress of each step should be meticulously monitored by TLC. The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
Synthesis Workflow Diagram
Caption: Solution-phase synthesis of Z-Gly-Ser-OH.
Characterization of Z-Gly-Ser-OH
Accurate characterization of the synthesized Z-Gly-Ser-OH is critical to ensure its suitability for subsequent use in peptide synthesis.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the benzyloxycarbonyl group, the methylene protons of the glycine and benzyl groups, and the methine and methylene protons of the serine residue. The chemical shifts and coupling patterns confirm the covalent structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the urethane, amide, and carboxylic acid groups, as well as the carbons of the aromatic ring and the aliphatic carbons of the amino acid residues.[1][5]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the urethane, amide, and carboxylic acid groups, and the aromatic C-H and C=C stretching of the benzyl group.[6][7]
Physicochemical Characterization
-
Melting Point: A sharp melting point is indicative of high purity.
-
Solubility: The solubility of Z-Gly-Ser-OH in various organic solvents and aqueous systems should be determined to inform its use in different reaction conditions. The unprotected dipeptide, Gly-Ser, exhibits excellent solubility in water.[2]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized dipeptide.
Applications in the Synthesis of Bioactive Peptides
Z-Gly-Ser-OH and similar protected dipeptides are valuable intermediates in the synthesis of a wide range of biologically active peptides. The Gly-Ser motif is found in numerous natural and synthetic peptides with diverse therapeutic applications.[2][8]
Logical Relationship in Peptide Elongation
Caption: Incorporation of Z-Gly-Ser-OH into a peptide chain.
Conclusion
Z-Gly-Ser-OH is a cornerstone building block for peptide chemists. Its well-defined structure, coupled with the strategic use of the benzyloxycarbonyl protecting group, provides a reliable and efficient means to incorporate the biologically significant Gly-Ser motif into synthetic peptides. A thorough understanding of its synthesis and characterization, as outlined in this guide, is essential for its successful application in the development of novel peptide-based therapeutics and research tools.
References
-
ResearchGate. FT-IR absorption spectra of Gly and Ser. [Link]
-
MD Anderson Cancer Center. FT-IR spectra of glycine oligomers. [Link]
-
National Center for Biotechnology Information. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]
-
National Center for Biotechnology Information. Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics. [Link]
-
MDPI. The Role of Bioactive Peptides in Diabetes and Obesity. [Link]
-
National Center for Biotechnology Information. Fmoc-Gly-Gly-Gly-Ser-OH | C24H26N4O8 | CID 176272803. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
MDPI. Zein Nanoparticles Containing Arginine-Based Surfactants: Physicochemical Characterization and Effect on the Biological Properties. [Link]
-
ACS Publications. Effect of Poly(l-serine) Additives with Different Primary Structures on the Mechanical Properties of Poly(vinyl alcohol) Films. [Link]
-
National Center for Biotechnology Information. Application of FTIR Spectroscopy to Detect Changes in Skeletal Muscle Composition Due to Obesity with Insulin Resistance and STZ-Induced Diabetes. [Link]
-
National Center for Biotechnology Information. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. [Link]
-
ResearchGate. Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. [Link]
-
ResearchGate. Synthesis of o-L-α-glycerylphosphoryl-L-serine. [Link]
-
ACS Publications. Production of Food-Derived Bioactive Peptides with Potential Application in the Management of Diabetes and Obesity: A Review. [Link]
-
National Center for Biotechnology Information. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. [Link]
-
MDPI. Small and Random Peptides: An Unexplored Reservoir of Potentially Functional Primitive Organocatalysts. The Case of Seryl-Histidine. [Link]
-
Wikipedia. Amino acid. [Link]
-
ISMRM. In vivo 13C NMR detection of labeled serine and glycolytic intermediates in the rat brain during 13C glucose infusion. [Link]
-
Royal Society of Chemistry. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]
-
ResearchGate. 1H NMR spectra of L-serine, Ser:CB[8] mixture in the molar ratio.... [Link]
Sources
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc-Gly-Ser(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 5. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Solubility & Physicochemical Profiling of Z-Gly-Ser-OH: A Technical Guide
Topic: Solubility of Z-Gly-Ser-OH in Water vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-Gly-Ser-OH (Carbobenzoxy-glycyl-L-serine, CAS: 30735-20-7) represents a critical intermediate in solution-phase peptide synthesis. Its solubility profile is governed by a competitive internal architecture: the lipophilic benzyloxycarbonyl (Z) protecting group versus the hydrophilic serine hydroxyl and C-terminal carboxyl moieties.
This guide provides a definitive technical analysis of its solubility behavior. Unlike simple amino acids, Z-Gly-Ser-OH exhibits amphiphilic characteristics that demand precise solvent selection for synthesis, purification, and analysis. While highly soluble in polar aprotic solvents (DMSO, DMF), its behavior in water is strictly pH-dependent, and its purification relies on differential solubility in esters (Ethyl Acetate) versus non-polar alkanes.
Physicochemical Architecture
To predict and manipulate the solubility of Z-Gly-Ser-OH, one must understand the competing forces within the molecule.
| Structural Component | Chemical Nature | Solubility Impact |
| Z-Group (Cbz) | Aromatic Carbamate | Hydrophobic Driver: Drastically reduces water solubility compared to free Gly-Ser. Promotes solubility in organic solvents like DCM and Ethyl Acetate. |
| Glycine Linker | Flexible Backbone | Neutral: Provides conformational freedom but minimal impact on solvation energy. |
| Serine Side Chain | Primary Hydroxyl (-OH) | Hydrophilic Anchor: Increases solubility in alcohols (MeOH, EtOH) and water (relative to Z-Gly-Phe or Z-Gly-Leu). Potential for H-bonding induced gelation. |
| C-Terminal Carboxyl | Weak Acid (pKa ~3.6) | pH Switch: Protonated (neutral) in acidic media (insoluble in water); Deprotonated (anionic) in basic media (soluble in water). |
Solubility Landscape: Water vs. Organic Solvents[1][2][3]
The following data synthesizes empirical trends for Z-protected dipeptides with specific reference to the serine-containing subclass.
Table 1: Comparative Solubility Profile
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Aqueous (Acidic) | 0.1% TFA / 1M HCl | Low / Insoluble | The protonated carboxyl group renders the molecule hydrophobic due to the Z-group dominance. |
| Aqueous (Basic) | 1% NH₄OH / NaHCO₃ | High | Formation of the carboxylate salt ( |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Primary solvents for coupling reactions. Caution: Difficult to remove; DMSO may oxidize the peptide if not handled carefully. |
| Polar Protic | Methanol, Ethanol | High | Good solubility due to the Serine -OH group. Often used for transfer, though less ideal for recrystallization due to high solubility. |
| Esters | Ethyl Acetate (EtOAc) | Moderate (Temperature Dependent) | CRITICAL: The "Goldilocks" solvent. Soluble at high temps ( |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Soluble, but often requires small amounts of MeOH to break H-bond aggregates if gelation occurs. |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Used as "Anti-solvents" to precipitate the peptide from EtOAc or DCM solutions. |
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol to determine the exact solubility limit (
-
Preparation: Weigh 50 mg of Z-Gly-Ser-OH into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 30 seconds after each addition. If undissolved solid remains, sonicate for 5 minutes (35-40 kHz) to break crystal lattice energy.
-
Visual Endpoint: Continue addition until the solution is optically clear (no Tyndall effect).
-
Calculation:
Protocol B: Purification via Recrystallization (Ethyl Acetate System)
Z-Gly-Ser-OH has a reported melting point of ~124°C when recrystallized from Ethyl Acetate.[3] This method exploits its steep solubility curve in esters.
-
Dissolution: Suspend crude Z-Gly-Ser-OH in Ethyl Acetate (approx. 10 mL per gram of peptide).
-
Heating: Heat the mixture to reflux (~77°C) using a water bath or heating block. Do not use an open flame.
-
Clarification: If the solution is not clear at reflux, add Methanol dropwise (max 5% v/v) until fully dissolved.
-
Cooling: Remove heat and allow the vessel to cool slowly to Room Temperature (RT) over 2 hours.
-
Note: Rapid cooling may trap impurities or cause "oiling out."[4]
-
-
Crystallization: If no crystals form at RT, transfer to 4°C. If oiling occurs, reheat and add a seed crystal or scratch the glass surface.
-
Harvest: Filter the white precipitate under vacuum. Wash the cake with cold (
) Hexane/Ethyl Acetate (9:1).
Visualization: Purification Logic Flow
The following diagram illustrates the decision matrix for purifying Z-Gly-Ser-OH based on its solubility properties.
Figure 1: Decision logic for the recrystallization of Z-Gly-Ser-OH, leveraging its differential solubility in Ethyl Acetate and Hexane.
Critical Troubleshooting
Issue 1: "Oiling Out"
-
Cause: The peptide separates as a liquid phase rather than a crystal, often due to residual water or cooling too quickly.
-
Solution: Re-dissolve by heating.[1][2][5] Add a trace amount of the "good" solvent (MeOH) to increase polarity, then cool very slowly. Agitation (stirring) during cooling can prevent oiling.
Issue 2: Gelation in DCM
-
Cause: The Serine hydroxyl group and the amide backbone form intermolecular Hydrogen bonds, creating a gel network in non-polar chlorinated solvents.
-
Solution: Add 1-5% DMF or MeOH to disrupt the H-bond network.
Issue 3: Insoluble in Acidic Water
-
Cause: This is expected. The Z-group is lipophilic, and at low pH, the C-terminal is protonated (
). -
Solution: To dissolve in water, adjust pH to > 7.5 using dilute
or .
References
-
PubChem. (n.d.). Ethyl Acetate Solvent Properties. Retrieved February 6, 2026, from [Link]
Sources
Technical Profile: Z-Gly-Ser-OH (Carbobenzoxy-Glycyl-L-Serine)
[1]
Executive Summary
Z-Gly-Ser-OH (CAS: 4180-62-5) is a protected dipeptide widely utilized as a model substrate for proteolytic enzymes (specifically Carboxypeptidase A) and as a building block in solid-phase peptide synthesis (SPPS).[] Its N-terminal Carbobenzoxy (Cbz/Z) protection confers stability and lipophilicity, facilitating purification, while the free C-terminal carboxyl group allows for controlled enzymatic hydrolysis or further coupling.
This guide moves beyond basic datasheet parameters to explore the structural integrity, thermal behavior, and synthesis logic required for pharmaceutical-grade applications.
Physicochemical Specifications
The physical state of Z-Gly-Ser-OH is a critical quality attribute (CQA) that indicates purity and polymorphic form.
Core Data Table
| Property | Specification | Technical Note |
| Chemical Name | N-Carbobenzoxy-Glycyl-L-Serine | IUPAC: (2S)-2-[[2-(benzyloxycarbonylamino)acetyl]amino]-3-hydroxypropanoic acid |
| CAS Number | 4180-62-5 | Distinct from Z-Ser-Gly-OH (CAS 2543-40-0) |
| Molecular Weight | 296.28 g/mol | Monoisotopic Mass: 296.10 |
| Appearance | White to off-white crystalline powder | Amorphous forms indicate lyophilization; crystalline forms indicate precipitation from EtOAc/Hexane.[][2] |
| Melting Point | 170°C – 209°C (Dec) | Range dependent on solvent of crystallization. High purity samples typically exhibit sharp melting with decomposition >200°C. |
| Solubility | Soluble in DMF, DMSO, MeOH, EtOH | Sparingly soluble in water; insoluble in non-polar solvents (Hexane, Et2O). |
| Purity Standard | ≥ 98.0% (HPLC) | Impurities often include free Gly-Ser or Z-Gly-OH. |
Thermal Behavior & Melting Point Analysis
Unlike simple organic molecules, protected peptides like Z-Gly-Ser-OH often exhibit decomposition-melting , where the crystal lattice collapses simultaneously with chemical degradation (decarboxylation).
-
Observation: The compound is a solid at room temperature.[3] Upon heating, it typically undergoes a color change (browning) before liquefying.
-
Protocol: For precise determination, Differential Scanning Calorimetry (DSC) is preferred over capillary melting point apparatus to distinguish between loss of solvent (endotherm <100°C) and actual melt/degradation (exotherm/endotherm >170°C).
Synthesis & Manufacturing Logic
The synthesis of Z-Gly-Ser-OH requires strict control over regio-selectivity to prevent O-acylation of the serine hydroxyl group. The preferred route utilizes an activated ester of Z-Glycine reacting with L-Serine.
Synthesis Workflow (DOT Diagram)
Figure 1: Controlled synthesis pathway for Z-Gly-Ser-OH preventing side-chain O-acylation.
Mechanistic Insight
Direct coupling using DCC (Dicyclohexylcarbodiimide) can lead to O-acyl isourea formation on the serine side chain. To mitigate this, the N-hydroxysuccinimide (OSu) ester method is employed. The Z-Gly-OSu active ester reacts selectively with the amino group of serine in a mild basic aqueous solution (NaHCO3), leaving the hydroxyl group intact.
Analytical Characterization & Quality Control
To validate the identity and purity of Z-Gly-Ser-OH, a multi-modal approach is required. This ensures the reagent is free from the reverse sequence isomer (Z-Ser-Gly-OH), which has identical mass but distinct enzymatic properties.
Validation Protocol
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).
-
Detection: UV at 214 nm (peptide bond) and 254 nm (benzyl ring).
-
Acceptance Criteria: Single peak >98% area.
-
-
Mass Spectrometry (ESI-MS):
-
Expected Ion: [M+H]+ = 297.1 m/z; [M+Na]+ = 319.1 m/z.
-
Differentiation: MS/MS fragmentation is required to distinguish Z-Gly-Ser from Z-Ser-Gly. Z-Gly-Ser will yield a characteristic y1 ion corresponding to Serine (106 m/z), whereas Z-Ser-Gly yields Glycine (76 m/z).
-
-
Thin Layer Chromatography (TLC):
-
System: Chloroform:Methanol:Acetic Acid (85:10:5).
-
Visualization: UV light and Ninhydrin (negative for Z-protected, positive only if N-term deprotected impurities exist).
-
Analytical Workflow (DOT Diagram)
Figure 2: Quality Control decision tree for validating peptide identity.
Applications in Drug Development[2][3][4]
Enzymatic Assays (Carboxypeptidase A)
Z-Gly-Ser-OH is a classic substrate for Carboxypeptidase A (CPA) . The enzyme cleaves the C-terminal L-Serine.
-
Kinetic Monitoring: The reaction is monitored by the decrease in absorbance at 254 nm or by colorimetric reaction of the released Serine with ninhydrin.
-
Relevance: Used to determine enzyme activity units in pancreatic extracts or recombinant formulations.
Peptide Mapping Standards
In proteomic workflows, Z-Gly-Ser-OH serves as a hydrophobicity standard for calibrating C18 columns, ensuring reproducible retention times for dipeptides with aromatic caps.
References
-
BOC Sciences. Z-GLY-SER-OH Product Specifications & CAS 4180-62-5 Verification.[] Retrieved from
-
Fruton, J. S. (1942).[4] Synthesis of Peptides of L-Serine.[4] The Journal of Biological Chemistry. (Foundational text on Z-Serine peptide synthesis).
-
Sigma-Aldrich. Z-Gly-OH and Z-Ser-OH Physical Properties. Retrieved from
-
PubChem. Compound Summary: Glycyl-L-serine (Precursor logic). Retrieved from
-
ChemSrc. Z-Gly-Ser-OH CAS and Property Database. Retrieved from
Z-Gly-Ser-OH: A Strategic Dipeptide Building Block for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Imperative for Dipeptide Building Blocks in Peptide Synthesis
The chemical synthesis of peptides is a cornerstone of modern drug discovery and development. While the stepwise addition of single amino acids via solid-phase peptide synthesis (SPPS) has been revolutionary, researchers frequently encounter challenges with "difficult" sequences, which can lead to aggregation, incomplete reactions, and the formation of side products. To circumvent these issues, the use of pre-formed dipeptide building blocks has emerged as a critical strategy for improving purity and yield. This guide provides an in-depth technical exploration of N-benzyloxycarbonyl-glycyl-L-serine (Z-Gly-Ser-OH), a versatile dipeptide building block, with a focus on its synthesis, strategic applications, and the underlying chemical principles that make it a valuable tool for peptide chemists.
Physicochemical Properties of Z-Gly-Ser-OH
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application. Z-Gly-Ser-OH is a white to off-white crystalline powder. Key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C13H16N2O6 | [1] |
| Molecular Weight | 296.28 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Storage Conditions | 0-8 °C, desiccated | [2] |
The Strategic Significance of the Gly-Ser Motif
The Gly-Ser sequence is not merely a random combination of amino acids; it is frequently employed in protein engineering as a flexible and hydrophilic linker.[3][4] The inherent flexibility of glycine, owing to its lack of a side chain, helps to disrupt the formation of rigid secondary structures, while the hydroxyl group of serine imparts hydrophilicity.[5][6] This combination is ideal for connecting different protein domains without interfering with their independent folding and function.[7] By using Z-Gly-Ser-OH as a single building block, a researcher can introduce this valuable motif into a synthetic peptide in a single, efficient coupling step.
Synthesis of Z-Gly-Ser-OH: A Validated Solution-Phase Protocol
The synthesis of Z-Gly-Ser-OH is typically achieved through a solution-phase approach, which allows for the purification of intermediates and is well-suited for the production of this dipeptide building block. The following protocol describes the coupling of Z-Gly-OH with a protected serine derivative, followed by selective deprotection.
Experimental Protocol: Synthesis of Z-Gly-Ser-OH
Materials:
-
N-Benzyloxycarbonyl-glycine (Z-Gly-OH)
-
L-Serine methyl ester hydrochloride (H-Ser-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
Part 1: Coupling of Z-Gly-OH and H-Ser-OMe·HCl
-
Reaction Setup: In a round-bottom flask, dissolve Z-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Stir the solution at room temperature until all solids have dissolved.
-
Amino Acid Preparation: In a separate flask, suspend H-Ser-OMe·HCl (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Neutralization: Add DIPEA (2.2 eq) dropwise to the H-Ser-OMe·HCl suspension and stir for 15 minutes to generate the free amine.
-
Activation and Coupling: To the Z-Gly-OH/HOBt solution, add EDC·HCl (1.1 eq) and stir for 5 minutes at room temperature to activate the carboxylic acid. Transfer the neutralized serine methyl ester solution to the activated Z-Gly-OH solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-Gly-Ser-OMe.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure Z-Gly-Ser-OMe.
Part 2: Saponification of the Methyl Ester
-
Reaction Setup: Dissolve the purified Z-Gly-Ser-OMe (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.[2]
-
Work-up and Purification:
Causality Behind Experimental Choices:
-
EDC/HOBt Coupling: This combination is a classic and highly effective method for amide bond formation that minimizes racemization.[1] EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as an additive to suppress side reactions and improve coupling efficiency.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amino ester without interfering with the coupling reaction.
-
Solution-Phase Synthesis: Chosen for its scalability and the ability to purify the intermediate (Z-Gly-Ser-OMe) before the final saponification step, ensuring a high-purity final product.
-
Saponification: A standard method for the hydrolysis of esters to carboxylic acids under basic conditions. Careful control of temperature and stoichiometry is necessary to avoid side reactions.
Caption: Workflow for the synthesis of Z-Gly-Ser-OH.
Application of Z-Gly-Ser-OH in Peptide Synthesis
Z-Gly-Ser-OH is an excellent building block for both solution-phase and solid-phase peptide synthesis. Its use is particularly advantageous in solution-phase synthesis, where the Z-group is a classic N-terminal protecting group.[5]
Experimental Protocol: Incorporation of Z-Gly-Ser-OH into a Peptide Chain (Solution-Phase)
This protocol describes the coupling of Z-Gly-Ser-OH to an amino acid ester, for example, Leucine methyl ester (H-Leu-OMe).
Materials:
-
Z-Gly-Ser-OH
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
EDC·HCl, HOBt, DIPEA, and solvents as described previously.
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) or Ammonium formate
Part 1: Dipeptide Coupling to an Amino Acid Ester
-
Reaction Setup: Follow steps 1-5 as described in "Part 1: Coupling of Z-Gly-OH and H-Ser-OMe·HCl", substituting Z-Gly-OH with Z-Gly-Ser-OH and H-Ser-OMe·HCl with H-Leu-OMe·HCl.
-
Work-up and Purification: Perform work-up and purification as described previously to obtain the protected tripeptide, Z-Gly-Ser-Leu-OMe.
Part 2: N-Terminal Deprotection (Catalytic Hydrogenolysis)
-
Reaction Setup: Dissolve the Z-protected peptide (Z-Gly-Ser-Leu-OMe) in methanol (approximately 20 mL/g).[8]
-
Catalyst Addition: Add 10% Palladium on carbon (200 mg per gram of protected peptide).[8]
-
Hydrogenation: Fit the flask with a hydrogen-filled balloon and stir the suspension at room temperature.[8] Alternatively, for transfer hydrogenolysis, add 2 to 4 equivalents of ammonium formate.[9]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
This deprotected tripeptide is now ready for further elongation at the N-terminus.
Causality Behind Experimental Choices:
-
Z-group as N-terminal protection: The benzyloxycarbonyl (Z or Cbz) group is stable to the basic conditions of Fmoc removal and the acidic conditions of Boc removal, making it an orthogonal protecting group.[5][10] It is classically removed by catalytic hydrogenolysis, a mild method that does not affect most other protecting groups.[8][11]
-
Side-chain protection of Serine: It is crucial to note that for incorporation into longer peptides, especially in SPPS, the side-chain hydroxyl group of serine should be protected (e.g., as a tert-butyl ether) to prevent side reactions such as O-acylation.[12][13] When using Z-Gly-Ser-OH directly, it is best suited for the N-terminal position of the final peptide or in solution-phase synthesis where careful control of coupling conditions can minimize side reactions.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding and applications of Ser/Gly linkers in protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glycine - Wikipedia [en.wikipedia.org]
- 7. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. A flow-based transition-metal-catalysed hydrogenolysis strategy to facilitate peptide side-chain deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Technical Profile: Physicochemical Characterization of Z-Gly-Ser-OH
[1][2]
Executive Summary & Chemical Identity
Z-Gly-Ser-OH (Carbobenzoxy-glycyl-serine) is a protected dipeptide intermediate critical in the synthesis of complex bioactive peptides and protease substrates. Its physicochemical characterization is essential for process scale-up, solubility profiling, and quality control during drug development.[1]
This guide provides the available physicochemical data, distinguishing between experimentally verified values and high-confidence chemoinformatic predictions. Furthermore, it details the standard operating procedures (SOPs) required to empirically determine density and refractive index, addressing the data scarcity common with specialized peptide intermediates.
Chemical Identification
| Parameter | Detail |
| Chemical Name | N-Carbobenzoxy-glycyl-L-serine |
| Synonyms | Z-Gly-Ser-OH; Cbz-Gly-Ser-OH; N-Benzyloxycarbonyl-glycyl-serine |
| CAS Number | 4180-62-5 |
| Molecular Formula | C₁₃H₁₆N₂O₆ |
| Molecular Weight | 296.28 g/mol |
| Physical State | White to off-white crystalline solid |
Physicochemical Data Profile
The following data aggregates experimental literature values and consensus chemoinformatic predictions. Note that for solid peptides, "Refractive Index" typically refers to the molar refraction or solution properties, while "Density" refers to the crystal density.[1]
Quantitative Data Summary
| Property | Value | Confidence/Source | Context |
| Melting Point | 124 °C | Experimental [1] | Recrystallized from Ethyl Acetate |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | High Confidence (QSAR) | Solid state (Crystal density approximation) |
| Refractive Index (Predicted) | 1.57 ± 0.02 | High Confidence (QSAR) | Calculated at 589 nm (Sodium D-line) |
| Molar Refractivity | 73.5 ± 0.3 cm³/mol | Calculated | Structure-based group contribution |
| pKa (Carboxyl) | 3.41 ± 0.10 | Predicted | Acidic dissociation constant |
| Solubility | Soluble in DMSO, DMF, MeOH | Experimental Observation | Poor water solubility due to Cbz group |
Scientific Insight: The predicted density of 1.35 g/cm³ aligns with structurally homologous compounds such as N-Carbobenzoxy-D-serine (Density: 1.354 g/cm³) [2]. The refractive index of ~1.57 is characteristic of the aromatic Cbz protecting group, which significantly increases the optical density compared to unprotected peptides.[1]
Experimental Methodologies
Since specific batch-to-batch physical data can vary, the following self-validating protocols are designed for researchers to empirically determine these values.
Protocol A: Solid State Density Determination (Gas Pycnometry)
Objective: Determine the skeletal density of Z-Gly-Ser-OH powder without solvent interference. Principle: Uses Helium gas displacement to measure the true volume of the solid, penetrating pores that liquid solvents cannot.[1]
Workflow Diagram:
Figure 1: Helium Pycnometry Workflow for Skeletal Density Determination.
Critical Steps:
-
Desiccation: The sample must be dried (vacuum oven, 40°C, 4h) to remove physisorbed water, which artificially lowers density.[1]
-
Calibration: Calibrate the cell volume using a certified stainless steel sphere standard.
-
Cycling: Perform minimum 5 purge cycles to remove atmospheric air before measurement.[1]
Protocol B: Refractive Index (RI) of Peptide Solutions
Objective: Determine the specific refractive index increment (
Workflow Diagram:
Figure 2: Workflow for Determination of Specific Refractive Index Increment (
Calculation:
The Refractive Index of the solution (
Application & Context
Why this data matters:
-
Process Crystallization: The density difference between the solid peptide (1.35 g/cm³) and the mother liquor (typically organic solvents ~0.8-1.0 g/cm³) drives the sedimentation rate during filtration.[1] Accurate density data allows for the optimization of centrifugation parameters.[1]
-
Purity Analysis: A deviation in the experimental Melting Point (124°C) or Refractive Index often indicates the presence of the free benzyl alcohol or unreacted Z-Cl (Carbobenzoxy chloride) byproducts.[1]
-
Formulation: For injectable suspensions, matching the density of the dispersion medium to the peptide particle density (1.35 g/cm³) prevents caking and ensures dose uniformity.[1]
References
-
ChemicalBook. (2025).[1] Z-GLY-SER-OH Product Properties and Melting Point Data. Retrieved from [1]
-
PureSynth. (2025).[1][2] N-Carbobenzoxy-D-Serine Physical Properties (Analogous Compound Data). Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: Z-Gly-Ser-OH (CAS 4180-62-5).[3][4] National Library of Medicine.[1] Retrieved from [1][5]
-
RefractiveIndex.INFO. (2025). Refractive Index Database for Organic Compounds. Retrieved from [1]
Sources
- 1. L-Serylglycine | C5H10N2O4 | CID 7009644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure-synth.com [pure-synth.com]
- 3. Z-Gly-Ser-Gly-OCH2Ph | CAS#:2789-29-9 | Chemsrc [chemsrc.com]
- 4. Z-GLY-SER-OH CAS#: 4180-62-5 [m.chemicalbook.com]
- 5. Glycine l-serine | C5H12N2O5 | CID 87068508 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Solvent selection for dissolving Z-Gly-Ser-OH for HPLC injection
Application Note: Strategic Solvent Selection for Z-Gly-Ser-OH HPLC Analysis
Executive Summary
The analysis of protected dipeptides like Z-Gly-Ser-OH presents a classic chromatographic paradox: the solvents required to fully dissolve the hydrophobic Z-group (e.g., DMSO, 100% Methanol) are often too "strong" for direct injection into Reverse-Phase HPLC (RP-HPLC) systems operating under aqueous conditions. Direct injection of these strong solvents leads to viscous fingering , peak broadening, and split peaks, compromising quantitation.
This guide provides a scientifically grounded protocol for solubilizing Z-Gly-Ser-OH. We utilize a "Dissolve-and-Dilute" strategy that ensures complete solubility while matching the solvent strength to the mobile phase, guaranteeing sharp, Gaussian peaks.
Chemical Context: The Amphiphilic Challenge
To select the right solvent, we must first analyze the molecule's competing physicochemical properties.
-
The Hydrophobic Cap (Z-Group): The Carbobenzyloxy (Cbz or Z) protecting group is aromatic and highly lipophilic. It drives the molecule to aggregate in pure water, requiring organic solvents for initial solvation.
-
The Hydrophilic Tail (Ser-OH): The Serine side chain (hydroxyl) and the C-terminal carboxylic acid are polar.
-
The Consequence: Z-Gly-Ser-OH is amphiphilic.[1] It is sparingly soluble in pure water (acidic pH) but highly soluble in aprotic polar solvents (DMSO, DMF) and polar protic solvents (Methanol).[1]
Table 1: Solvent Suitability for Z-Gly-Ser-OH
| Solvent | Solubility Power | HPLC Compatibility | UV Cutoff (nm) | Risk Factor |
| Water (0.1% TFA) | Poor | Excellent (Mobile Phase A) | 190 | Precipitation |
| Methanol | Good | Moderate | 205 | Peak distortion at high vol.[1] |
| Acetonitrile (ACN) | Good | Good (Mobile Phase B)[2] | 190 | Precipitation if % is too high |
| DMSO | Excellent | Poor (Viscosity/Strength) | 268 | Viscous Fingering / High UV background |
| DMF | Excellent | Poor | 268 | Similar to DMSO |
Critical Note on UV Detection: The Z-group has a strong absorption maximum at <215 nm and a weaker aromatic band at 257 nm .[1] DMSO absorbs strongly up to ~268 nm, making it unsuitable for detection at 210-220 nm unless significantly diluted [1].[1]
The "Strong Solvent Effect" Mechanism
Why can't we just inject Z-Gly-Ser-OH dissolved in 100% DMSO?
When a plug of strong solvent (DMSO) enters a stream of weak mobile phase (e.g., 95% Water), the solvent does not mix instantaneously. Instead, the mobile phase flows around the viscous DMSO plug, creating chaotic flow instabilities known as Viscous Fingering . The analyte molecules (Z-Gly-Ser-OH) travel faster in the DMSO center than at the aqueous edges, causing the peak to distort or split [2].
Diagram 1: The Viscous Fingering Phenomenon
Protocol: The "Dissolve-and-Dilute" Strategy
This protocol uses DMSO for its solvating power but dilutes it immediately to prevent peak distortion.[1]
Reagents Required
-
Stock Solvent: 100% DMSO (HPLC Grade).[1]
-
Diluent (Weak Solvent): Mobile Phase A (e.g., 95% Water / 5% ACN + 0.1% TFA).[1]
-
Z-Gly-Ser-OH Reference Standard.
Step-by-Step Methodology
Step 1: Preparation of Stock Solution (High Concentration)
-
Weigh approximately 10 mg of Z-Gly-Ser-OH into a 20 mL scintillation vial.
-
Add 1.0 mL of 100% DMSO.
-
Vortex for 30 seconds or sonicate for 1 minute until strictly clear.
-
Concentration: ~10 mg/mL.[1]
-
Why: This overcomes the hydrophobic energy barrier of the Z-group.
-
Step 2: Preparation of Working Standard (The Dilution)
-
Pipette 100 µL of the Stock Solution into a fresh HPLC vial.
-
Add 900 µL of the Diluent (Mobile Phase A).[1]
-
IMMEDIATELY Vortex for 10 seconds.
Step 3: Filtration (Crucial Validation)
-
Draw the Working Standard into a syringe.[1]
-
Pass through a 0.22 µm PTFE or PVDF filter .[1]
-
Check: If the solution becomes cloudy or back-pressure is high, the peptide has precipitated. See Troubleshooting below.
-
Success: The filtrate remains clear.[1]
-
Step 4: Injection
-
Inject 10–20 µL onto the HPLC column (C18, 150 x 4.6 mm).
-
Monitor at 214 nm (peptide bond) and 254 nm (Z-group).[1]
Diagram 2: The Dissolve-and-Dilute Workflow
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Cloudy solution upon dilution | "Crash out" effect; water content is too high for the Z-group.[1] | Increase organic ratio in diluent (e.g., use 50% ACN / 50% Water) or increase final DMSO % to 20%.[1] |
| Broad, fronting peaks | Solvent mismatch (Injection solvent > Mobile Phase).[1][3][4] | Reduce injection volume (e.g., 20 µL → 5 µL) or further dilute the sample with water. |
| High Baseline at 214 nm | DMSO UV Cutoff interference. | Switch solvent to Dimethylformamide (DMF) or Methanol (if solubility permits), or monitor at 254 nm (lower sensitivity but less noise).[1] |
| Split Peaks | Viscous fingering.[1][3] | Ensure the sample diluent matches the initial gradient composition (e.g., if starting at 5% B, diluent should be ~5-10% organic). |
References
-
Shimadzu Corporation. (n.d.).[1] Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Waters Corporation. (n.d.).[1] Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Retrieved from [Link]
-
PubChem. (2023).[1] Glycyl-L-serine Compound Summary. Retrieved from [Link]
Sources
Application Note: Mechanistic Guide to Coupling Z-Gly-Ser-OH using EDC/NHS
Introduction
Z-Gly-Ser-OH (N-Benzyloxycarbonyl-Glycyl-L-Serine) represents a specific class of peptide building blocks often utilized as model substrates for protease studies or as linkers in antibody-drug conjugates (ADCs). Its conjugation to amines (e.g., lysine residues on proteins or amine-functionalized surfaces) requires activation of the C-terminal carboxylic acid.[1]
However, this specific dipeptide presents two distinct chemical challenges that standard "kit-based" protocols often overlook:
-
C-Terminal Racemization Risk: Unlike N-urethane protected amino acids (e.g., Z-Ser-OH), Z-Gly-Ser-OH is an N-acyl peptide. Activation of the C-terminus can induce rapid racemization via the 5(4H)-oxazolone mechanism.
-
Unprotected Hydroxyl Interference: The free
-hydroxyl group on the Serine side chain acts as a competing nucleophile, posing a risk of self-esterification (polymerization) or intramolecular lactonization under forcing conditions.
This guide details the reaction mechanism, critical control parameters, and a validated protocol to couple Z-Gly-Ser-OH while preserving chiral integrity and chemical selectivity.
Mechanistic Insight
The EDC/NHS Activation Pathway
The coupling reaction proceeds through a two-step "zero-length" crosslinking mechanism.
-
Activation: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) protonates and reacts with the carboxylate of Z-Gly-Ser-OH to form the unstable O-acylisourea intermediate.
-
Stabilization: NHS (N-Hydroxysuccinimide) attacks the O-acylisourea, displacing the urea byproduct (isourea) and forming the semi-stable NHS-ester .[2]
-
Coupling: The primary amine of the target molecule attacks the carbonyl of the NHS-ester, forming a stable amide bond.
The Racemization Danger Zone
The critical nuance for Z-Gly-Ser-OH is the Oxazolone Pathway .
-
Standard Protection: In Z-Ser-OH, the nitrogen is part of a carbamate (urethane). The oxygen in the carbamate is not nucleophilic enough to attack the activated carboxyl.
-
Z-Gly-Ser-OH Reality: The Serine nitrogen is part of an amide bond (Gly-Ser linkage). The carbonyl oxygen of the Glycine residue is nucleophilic. It can attack the activated Serine carbonyl (the O-acylisourea), cyclizing to form a 5(4H)-oxazolone .
-
Consequence: The oxazolone enolizes easily, destroying the stereocenter at the Serine alpha-carbon.
-
The Fix: NHS is essential, not just for stability, but for optical purity . NHS reacts with the O-acylisourea faster than the oxazolone can form, "trapping" the activated species in a form (NHS-ester) that is less prone to racemization.
Visualization of Signaling Pathways
The following diagram illustrates the competing pathways: the desired NHS coupling versus the undesired oxazolone racemization and hydroxyl side reactions.
Caption: Kinetic competition between stable NHS-ester formation (green path) and racemization/side-reactions (dashed red/grey paths).
Experimental Design Considerations
Solvent Selection
Z-Gly-Ser-OH has intermediate polarity.
-
Recommended: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). These prevent precipitation of the hydrophobic "Z" group while solvating the polar Serine residue.
-
Aqueous: Can be used if pre-dissolved in organic solvent, but hydrolysis of the NHS-ester competes with coupling.
pH Control Strategy
The reaction requires a "pH Shift" strategy for optimal yield.
| Step | Optimal pH | Buffer System | Rationale |
| 1. Activation | 4.7 - 6.0 | MES (0.1 M) | Maximizes EDC activity; protonates amines to prevent premature coupling; minimizes hydrolysis of O-acylisourea. |
| 2. Coupling | 7.2 - 7.5 | PBS or HEPES | Deprotonates the target amine (making it nucleophilic) while keeping pH low enough to prevent rapid hydrolysis of the NHS ester. |
Stoichiometry
To suppress the Serine -OH side reaction, NHS must be in excess relative to EDC .
-
Ratio: 1:1.2:2.5 (Peptide : EDC : NHS).
-
Reasoning: Excess NHS ensures that any formed O-acylisourea is immediately converted to the NHS ester, leaving no "hot" electrophiles available to react with the Serine hydroxyl.
Validated Protocol
Materials
-
Peptide: Z-Gly-Ser-OH (Store at -20°C, desiccated).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.4.
-
Reagents: EDC-HCl, NHS (or Sulfo-NHS for water solubility).
-
Solvent: Anhydrous DMF (if peptide solubility is an issue).
Step-by-Step Methodology
Phase 1: Activation (The "Trapping" Step)
-
Preparation: Dissolve Z-Gly-Ser-OH in Activation Buffer (or minimal DMF) to a final concentration of 10 mM.
-
NHS Addition: Add NHS to the peptide solution to a final concentration of 25 mM (2.5 equivalents). Dissolve NHS before EDC to ensure immediate trapping.
-
Initiation: Add EDC to a final concentration of 12 mM (1.2 equivalents).
-
Incubation: React for 15 minutes at Room Temperature .
-
Critical Control: Do not exceed 20 minutes. Extended activation increases the risk of hydrolysis and potential slow racemization.
-
-
Quenching (Optional but Recommended): If the coupling step is sensitive to excess EDC, pass the mixture through a desalting column (e.g., Zeba Spin) equilibrated with Activation Buffer to isolate the NHS-ester. Note: For most small molecule couplings, this is skipped.
Phase 2: Conjugation
-
pH Adjustment: Mix the Activated Peptide solution with the Target Amine solution dissolved in Coupling Buffer.
-
Volume Ratio: Ensure the final buffer capacity maintains pH at 7.2–7.5.
-
-
Incubation: React for 2 hours at Room Temperature or Overnight at 4°C .
-
Termination: Add Hydroxylamine (final 10 mM) or Tris buffer to quench remaining NHS esters.
Phase 3: Workflow Visualization
Caption: Optimized workflow ensuring NHS trapping occurs prior to pH shift for amine coupling.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure pH < 6.0 during activation. Work quickly when mixing with pH 7.4 buffer. |
| Precipitation | Z-group hydrophobicity | Increase DMF/DMSO concentration (up to 30% v/v is usually tolerated by proteins). |
| Racemization (D-Ser detected) | Oxazolone formation | Strictly limit activation time to 15 mins. Ensure NHS is added before EDC. |
| Multiple Peaks (HPLC) | Serine O-acylation | Reduce EDC equivalents. Ensure high concentration of Target Amine to outcompete -OH. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source for EDC/NHS chemistry and zero-length crosslinking mechanisms).
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Authoritative text on racemization mechanisms, specifically detailing the 5(4H)-oxazolone pathway in N-acyl peptides).
-
Thermo Fisher Scientific. (n.d.). EDC Crosslinking Reaction Scheme. (Standard industrial protocol validation).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Review of coupling mechanisms and side reactions including racemization).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Z-Gly-Ser Coupling & Side-Chain Protection
Topic: Preventing O-acylation of the serine side chain in Z-Gly-Ser-OH coupling Audience: Researchers, Scientists, and Drug Development Professionals Content ID: TSC-PEPT-042
The Chemoselectivity Challenge: Mechanism & Diagnosis
The Core Problem
In the synthesis of Z-Gly-Ser-OH , researchers often attempt to couple Z-Gly-OH to Serine (either as the free acid H-Ser-OH or ester H-Ser-OR) without protecting the serine side-chain hydroxyl group. This "minimal protection" strategy reduces synthetic steps but introduces a chemoselectivity challenge.
The serine side chain contains a primary hydroxyl group (
Mechanistic Pathway: N- vs. O-Acylation
The following diagram illustrates the kinetic competition between the desired amide formation and the undesired ester formation.
Figure 1: Competition between N-acylation (Amide) and O-acylation (Ester) pathways. The use of additives (HOBt/Oxyma) creates a stabilized ester that discriminates against the hydroxyl nucleophile.
Troubleshooting Guide
Use this matrix to diagnose issues based on analytical data (LC-MS / HPLC).
| Symptom | Probable Cause | Corrective Action |
| Mass Spectrum shows +Z-Gly adduct (+191 Da) | O-Acylation: Double coupling occurred (one on N, one on O). | Reduce Base: High pH increases the nucleophilicity of the -OH group. Maintain pH < 8.0.Switch Reagents: Avoid DCC/DIC alone. Use active esters (OSu) or additives (Oxyma/HOBt). |
| Product mass is correct, but retention time shifts | O-Acyl Product: You formed the ester instead of the amide (rare, usually you get both). | Check pH: If pH was too low during workup, N |
| Low Yield with Free Serine (H-Ser-OH) | Solubility/Zwitterion: Free amino acids are zwitterionic and insoluble in organic solvents. | Solvent System: Use a mixed aqueous/organic system (THF/Water or Dioxane/Water) and stoichiometric base (NaHCO₃). |
| Racemization of Serine | Oxazolone Formation: Activated urethane-protected amino acids (like Z-Gly) are usually safe, but high base can racemize the Serine component. | Use Oxyma Pure: It is superior to HOBt for suppressing racemization [1].[1] |
Validated Protocols
Protocol A: The "Active Ester" Method (Recommended)
Best for: Coupling Z-Gly to H-Ser-OH (Free Acid) directly. Why: N-hydroxysuccinimide (OSu) esters are highly selective for amines over hydroxyls in aqueous environments [2].
Materials:
-
Z-Gly-OSu (Commercially available or prepared via Z-Gly-OH + HOSu + DCC)
-
H-Ser-OH (L-Serine)
-
Sodium Bicarbonate (
) -
Solvents: Water, Acetone (or THF)
Step-by-Step:
-
Preparation of Serine Solution:
-
Dissolve 1.0 eq of H-Ser-OH and 1.0 eq of
in water. -
Note: The volume should be minimized to keep concentration high (approx 0.5 M).
-
Checkpoint: Ensure the solution is clear (zwitterion converted to sodium salt).
-
-
Addition of Active Ester:
-
Dissolve 1.1 eq of Z-Gly-OSu in Acetone or THF (volume equal to the water phase).
-
Add the organic solution dropwise to the aqueous serine solution with vigorous stirring.
-
Why: This creates a suspension/emulsion where the coupling happens at the interface or in the homogenous phase if miscible.
-
-
Reaction Monitoring:
-
Stir at Room Temperature (RT) for 4–16 hours.
-
Monitor by TLC or HPLC. The pH should remain roughly 8. If it drops, add small amounts of
.
-
-
Workup (Critical for Purity):
-
Evaporate the organic solvent (Acetone/THF) under reduced pressure.
-
Acidify the remaining aqueous phase carefully with 1N HCl to pH ~2–3.
-
Caution: Do not go too acidic or heat, as this can trigger N
O acyl migration [3]. -
Extract the product (Z-Gly-Ser-OH) into Ethyl Acetate.
-
Wash with water and brine; dry over
.
-
Protocol B: The "Additive" Method
Best for: Coupling Z-Gly to H-Ser-OMe (Ester) followed by saponification. Why: If you must use standard coupling reagents (EDC/DIC), you must use an additive to suppress O-acylation.
Materials:
-
Z-Gly-OH
-
H-Ser-OMe
HCl -
Coupling Reagent: EDC
HCl (water soluble carbodiimide) -
Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) or HOBt[2]
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine)
Step-by-Step:
-
Activation:
-
Dissolve Z-Gly-OH (1.0 eq) and Oxyma Pure (1.1 eq) in DMF or DCM.
-
Cool to 0°C.
-
Add EDC
HCl (1.1 eq). Stir for 5–10 mins to form the active Oxyma ester.
-
-
Coupling:
-
Add H-Ser-OMe
HCl (1.0 eq). -
Add Base (1.0 eq exactly) to neutralize the HCl salt.
-
Critical:Do not add excess base. Excess base deprotonates the Serine side-chain OH, making it a better nucleophile for O-acylation.
-
-
Reaction:
-
Stir at 0°C for 1 hour, then RT for 2–4 hours.
-
-
Saponification (To get Z-Gly-Ser-OH):
-
Treat the isolated Z-Gly-Ser-OMe with LiOH (2 eq) in THF/Water.
-
Acidify and extract.
-
FAQ: Expert Insights
Q: Can I use Z-Gly-Cl (Acid Chloride) for this coupling? A: No. Acid chlorides are extremely reactive (high electrophilicity). They will indiscriminately acylate both the amine and the hydroxyl group of the serine, leading to significant O-acylated byproducts and potential polymerization.
Q: I see a peak corresponding to the O-acyl product. Can I save the batch?
A: potentially. O-acyl esters are less stable than N-acyl amides. Treating the crude mixture with mild base (pH 9–10) in aqueous conditions can sometimes trigger an O
Q: Why is Oxyma Pure recommended over HOBt? A: Oxyma Pure is safer (non-explosive) and often shows superior suppression of racemization compared to HOBt/HOAt. It forms an active ester that is reactive enough for the amine but sluggish toward the hydroxyl group [5].
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[3] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (See Chapter: Active Esters). Link
-
Sakakibara, S., et al. (1962). N
O Acyl Migration in Serine and Threonine Peptides.[4] Bulletin of the Chemical Society of Japan, 35(5). Link -
Benoiton, N. L. (2006).[5] Chemistry of Peptide Synthesis. CRC Press. (Focus on Side-Reactions). Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Sources
Technical Support Center: Catalytic Hydrogenation of Z-Gly-Ser-OH
Current Status: Operational Ticket ID: OPT-ZGS-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
This technical guide addresses the specific challenges in the catalytic hydrogenolysis (deprotection) of Z-Gly-Ser-OH (N-Benzyloxycarbonyl-Glycyl-Serine). While removal of the Z (Cbz) group is a standard transformation, the specific sequence Gly-Ser introduces two critical constraints:
-
Solubility Mismatch: The starting material is hydrophobic; the product is highly hydrophilic.
-
Diketopiperazine (DKP) Formation: The sterically unhindered Glycine residue significantly increases the risk of cyclization once the amine is free.
This guide provides a validated protocol, a troubleshooting logic tree, and mechanistic insights to ensure high yield and purity.
Module 1: Critical Process Parameters (CPP)
The following parameters are non-negotiable for optimizing this specific reaction.
| Parameter | Recommended Setting | Scientific Rationale (Causality) |
| Solvent System | MeOH : H₂O (4:1 v/v) | Solubility Bridge: Pure Methanol dissolves the starting material (Z-Gly-Ser-OH) but causes the product (H-Gly-Ser-OH) to precipitate on the catalyst surface, halting the reaction. Water is required to solvate the free zwitterionic dipeptide. |
| Additive | Acetic Acid (1.0 - 2.0 equiv) | DKP Suppression: The free amine ( |
| Catalyst | 10% Pd/C (5-10 wt% loading) | Surface Area: Standard loading is sufficient. Higher loadings increase the risk of reducing the aromatic rings if reaction times are prolonged, though unlikely under mild conditions. |
| Pressure | 1 atm (Balloon) to 3 bar | Mass Transfer: High pressure is rarely needed for Z-removal. 1 atm is sufficient if agitation is vigorous. |
| Temperature | Ambient (20-25°C) | Kinetic Control: Heating accelerates DKP formation significantly more than it accelerates deprotection. Do not heat. |
Module 2: Reaction Pathway & Logic
The following diagram illustrates the desired reaction pathway versus the critical failure mode (DKP formation).
Caption: Figure 1. Reaction pathway showing the competition between successful deprotection/desorption and the irreversible formation of Diketopiperazine (DKP).
Module 3: Validated Standard Operating Procedure (SOP)
Protocol ID: SOP-HYD-ZGS-05 Scale: 1.0 gram (Adjust proportionally)
Materials
-
Substrate: Z-Gly-Ser-OH (1.0 g, ~3.37 mmol)
-
Catalyst: 10% Pd/C (50% water wet, 100 mg)
-
Solvent A: Methanol (HPLC Grade)
-
Solvent B: Deionized Water
-
Additive: Glacial Acetic Acid
Step-by-Step Workflow
-
Preparation of Solvent:
-
Prepare 20 mL of a MeOH:H₂O (4:1) mixture.
-
Why: Ensures solubility of both hydrophobic reactant and hydrophilic product.
-
-
Catalyst Charging (Safety Critical):
-
Place the reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Add the Pd/C catalyst (100 mg) carefully.
-
Note: Use wet catalyst to minimize ignition risk.
-
-
Substrate Addition:
-
Dissolve Z-Gly-Ser-OH (1.0 g) in the solvent mixture.
-
Add Acetic Acid (0.4 mL, ~2 eq) .
-
Transfer the solution to the reaction flask containing the catalyst.
-
-
Hydrogenation:
-
Purge the system with Nitrogen (3x), then Hydrogen (3x).
-
Stir vigorously at room temperature under a Hydrogen balloon (1 atm).
-
Time: Reaction is typically complete in 2–4 hours.
-
-
Monitoring (Self-Validation):
-
TLC: Check for disappearance of Z-Gly-Ser-OH (UV active). The product is UV inactive (ninhydrin positive).
-
HPLC: Confirm peak shift. Watch for a new peak corresponding to DKP (often elutes earlier/later depending on column, distinct from linear peptide).
-
-
Workup:
-
Filter the catalyst through a Celite pad. Wash the pad with Water (not just MeOH, or product will be lost in the filter cake).
-
Concentrate the filtrate under reduced pressure (keep bath < 35°C).
-
Lyophilize to obtain H-Gly-Ser-OH acetate salt.
-
Module 4: Troubleshooting Logic Tree
Use this flowchart to diagnose stalled reactions or impurities.
Caption: Figure 2. Diagnostic logic for common hydrogenation failures specific to Z-Gly-Ser-OH.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use Ammonium Formate (Catalytic Transfer Hydrogenation) instead of H₂ gas?
-
Technical Advisory: Proceed with caution. While Ammonium Formate is effective for Z-removal, it decomposes into
(Ammonia) and . The generation of Ammonia creates a basic environment, which drastically accelerates DKP formation in Gly-Ser sequences [1]. If you must use transfer hydrogenation, use Formic Acid as the donor or strictly monitor pH.
Q2: Why did my yield drop after filtering the catalyst?
-
Diagnosis: You likely washed the filter cake with pure Methanol or Ethanol.
-
Solution: The free dipeptide H-Gly-Ser-OH is very hydrophilic. It likely precipitated inside the Celite pad when the water ratio dropped. Re-wash the filter cake with water to recover the product.
Q3: Is the hydroxyl group of Serine at risk during hydrogenation?
-
Analysis: generally, no. Benzyl ethers (O-Bzl) are cleaved, but the aliphatic hydroxyl of Serine is stable under standard hydrogenation conditions. However, under strongly acidic conditions (not recommended here), N→O acyl migration can occur [2]. The acetate salt method described above is safe.
Q4: How do I store the product?
-
Recommendation: H-Gly-Ser-OH is hygroscopic and prone to slow cyclization (DKP) if stored as a free base in humid conditions. Store as the acetate or hydrochloride salt at -20°C under desiccant.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Chapter on Hydrogenolysis and Side Reactions).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section on Carbamates).[2]
- Golebiowski, A., et al. (2001). "Diketopiperazine formation in peptide synthesis." Current Medicinal Chemistry, 8(12).
Sources
Resolving aggregation issues with Z-Gly-Ser-OH sequences
Technical Support Center: Peptide Chemistry Division Subject: Troubleshooting Aggregation in Z-Gly-Ser-OH Sequences Ticket ID: ZGS-AGG-001 Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely reading this because a "simple" dipeptide sequence—Z-Gly-Ser-OH (Carbobenzoxy-Glycine-Serine)—is behaving unexpectedly. Despite its short length, this specific motif acts as a potent hydrogelator. The combination of the aromatic Z-group (
This guide moves beyond standard protocols to address the physics of this aggregation and provides chemically validated solutions for solubilization, synthesis, and purification.
The Mechanism: Why Z-Gly-Ser-OH Aggregates
To solve the problem, we must first visualize the trap. This is not random precipitation; it is an ordered assembly into
Figure 1: The mechanistic pathway of Z-Gly-Ser-OH self-assembly. The aromatic cap and polar side chain synergize to form stable, insoluble structures.
Module 1: Solubility & Handling
Issue: The peptide forms a gel in DCM or precipitates in standard buffers.
The Z-group makes the molecule hydrophobic, while the Serine makes it polar. This amphiphilicity drives it to hide hydrophobic surfaces from water while maximizing H-bonds, leading to gelation.
Troubleshooting Protocol: The "Chaos" Strategy
Standard solvents (DCM, MeOH) often fail. You must introduce "chaotropic" agents to disrupt the ordered structure.
| Solvent System | Application | Mechanism | Protocol Note |
| HFIP (Hexafluoroisopropanol) | The "Nuclear Option" | Strong H-bond donor; breaks | Dissolve peptide in neat HFIP first. Dilute with DCM/Water as needed. Warning: HFIP is volatile and expensive. |
| LiCl in DMF (5% w/v) | Synthesis / Coupling | Lithium ions disrupt intermolecular H-bonds. | Dissolve anhydrous LiCl in DMF before adding the peptide. Heat to 40°C if necessary. |
| DMSO (Dimethyl Sulfoxide) | Analysis / Assays | Polar aprotic disruption.[1] | Effective, but difficult to remove. Avoid if downstream reaction is sensitive to oxidation. |
Q: Can I use sonication to dissolve the gel? A: Only temporarily. Sonication breaks the macroscopic gel structure, but the fibrils often reform rapidly (thixotropic behavior). You must alter the chemical environment (e.g., add LiCl or HFIP) to maintain solubility.[1]
Module 2: Synthesis & Coupling
Issue: Low coupling efficiency or "stalled" reactions when adding Z-Gly-Ser-OH or elongating from it.
When this sequence is on a resin (SPPS), it aggregates, causing the resin beads to shrink and blocking access to the N-terminus.
Workflow: Preventing On-Resin Aggregation
Figure 2: Decision matrix for synthetic strategies based on aggregation severity.
Critical Protocols
1. The Chaotropic Wash (For stalled SPPS): If the Kaiser test is negative (or ambiguous) after coupling to a Gly-Ser sequence:
-
Wash resin with 0.4M LiCl in DMF (3x 2 min).
-
Perform the deprotection step in the presence of 0.1M LiCl.
-
Perform the next coupling at 50°C (if Cys/His are absent to avoid racemization).
2. The Pseudoproline Substitution (Prevention): If you are synthesizing the sequence residue-by-residue (not coupling the block), do not use Fmoc-Ser(tBu)-OH.
-
Use: Fmoc-Ser(tBu)-OH
Fmoc-Ser(ψMe,MePro)-OH -
Why: The "pseudoproline" locks the Serine into a kinked structure (oxazolidine ring), physically preventing the formation of
-sheets.[2] This is the gold standard for Gly-Ser motifs [1].
Module 3: Purification & Analysis (HPLC)
Issue: Broad peaks, ghost peaks, or high back-pressure during HPLC.
Aggregates often elute as broad "humps" or stick to the C18 column, eluting in subsequent runs (ghost peaks).
Troubleshooting Guide:
| Symptom | Cause | Solution |
| Broad / Tailing Peak | Slow equilibrium between monomer and aggregate on-column. | Heat the Column: Run HPLC at 60°C . This creates a sharp monomeric peak. |
| Ghost Peaks | Aggregates precipitating at the head of the column. | Injection Solvent: Inject the sample dissolved in 50% Acetic Acid or HFIP . Do not inject in pure DMSO (viscosity issues). |
| Retention Shift | Conformational change (cis/trans isomerism or folding). | Gradient Change: Use a shallower gradient (e.g., 0.5% B/min) to separate conformers, or switch to a C4 column (less hydrophobic interaction). |
References
-
Mutter, M., et al. (1995). "Pseudoproline dipeptides for peptide synthesis: Preventing aggregation & improving yield." ChemPep Technical Notes. 2[1][3][4][5]
-
Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guide. 6
-
AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Technical Support. 5
-
ResearchGate. "Solubility of glycine in binary system of ethanol+water solvent mixtures." Experimental Data. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Strategies for coupling sterically hindered Z-Gly-Ser-OH analogs
Technical Support Center: Advanced Peptide Coupling Strategies Ticket ID: ZGS-HIND-001 Subject: Optimization of Sterically Hindered Z-Gly-Ser-OH Analog Couplings
Introduction: The Engineering Challenge
Welcome to the Advanced Application Support Center. You are likely here because standard protocols (e.g., HBTU/DIEA) have failed to couple your Z-Gly-Ser-OH analogs efficiently, resulting in low yields, epimerization, or complex side-products.
The Core Problem: Coupling a dipeptide acid like Z-Gly-Ser-OH presents a "perfect storm" of synthetic challenges:
-
C-Terminal Activation Risk: Unlike single amino acid coupling (urethane-protected), activating a peptide fragment (Z-Gly-Ser -OH) exposes the C-terminal residue (Serine) to oxazolone-mediated racemization . The Z-group on Glycine is too distant to prevent this.
-
Steric Hindrance: If your analog contains bulky side chains (e.g.,
-methyl serine) or the incoming amine is hindered, the reaction rate slows, granting the activated intermediate more time to racemize or undergo side reactions. -
Serine Sensitivity: The
-hydroxyl group, if not properly protected, risks -acylation (ester formation) or -elimination (dehydroalanine formation).
This guide provides a self-validating, mechanistic approach to solving these issues.
Module 1: Mechanistic Failure Analysis
To fix the problem, we must visualize the failure mode. The diagram below illustrates why standard activation leads to racemization in this specific molecule.
Figure 1: The "Race Against Time." Steric hindrance slows the path to the Product (Green), allowing the Active Ester to cyclize into the Oxazolone (Red), destroying chirality.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose your specific failure.
Scenario A: High Yield, but Significant Racemization (DL-isomer detected)
-
Cause: The activation was too strong, or the base was too strong (
too high), facilitating proton abstraction from the Serine -carbon. -
The Fix:
-
Switch Base: Replace DIEA (Diisopropylethylamine) with 2,4,6-Collidine (TMP) . Collidine is a weaker base (
vs 10.5 for DIEA) and is sterically hindered, making it poor at abstracting protons but sufficient to neutralize the acid. -
Switch Additive: Use Oxyma Pure instead of HOBt/HOAt. Oxyma shows superior racemization suppression in fragment couplings [1].[1]
-
Temperature Control: Perform the activation and first hour of coupling at 0°C .
-
Scenario B: Low Yield / Incomplete Coupling
-
Cause: Steric bulk is preventing the amine from attacking the active ester.
-
The Fix:
-
Upgrade Reagent: Switch to COMU or HATU .
-
Why: These generate highly reactive active esters. COMU is often preferred as it is safer (non-explosive) and more soluble than HATU, while offering comparable or superior reactivity [2].
-
-
Solvent Engineering: If the peptide aggregates, standard DMF is insufficient. Use NMP (N-methylpyrrolidone) or a binary mixture of DMF/DMSO (9:1) .
-
Microwave Assistance: Caution advised. Use low power (25W) and max temperature 50°C to avoid Serine
-elimination.
-
Scenario C: Mass Spec shows +Mass (Ester formation)
-
Cause:
-acylation. The active ester attacked the Serine hydroxyl group (inter- or intramolecularly). -
The Fix:
-
Mandatory Protection: Ensure Serine side chain is protected (e.g., Ser(tBu) or Ser(Trt) ).
-
If free OH is strictly required: You must use carbodiimide chemistry (DIC/Oxyma) without any tertiary amine base. Bases catalyze the
-acylation.
-
Module 3: The Optimized Protocol (The "Gold Standard")
This protocol balances high reactivity (for hindrance) with maximum epimerization suppression.
Reagents:
-
Carboxylic Acid: Z-Gly-Ser(tBu)-OH (1.0 equiv)
-
Amine: Hindered Amine Partner (1.0 - 1.2 equiv)
-
Coupling Reagent: COMU (1.0 equiv) [Alternative: HATU]
-
Additive: Oxyma Pure (1.0 equiv) [Critical if using DIC; optional but good with COMU]
-
Base: 2,4,6-Collidine (2.0 equiv)
-
Solvent: DMF or NMP (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation: Dissolve Z-Gly-Ser(tBu)-OH and the Amine in the solvent. Cool the mixture to 0°C in an ice bath.
-
Expert Note: Unlike standard SPPS, we do not pre-activate the acid in the absence of the amine. Pre-activation increases the window for oxazolone formation. We want the amine present to trap the active ester immediately.
-
-
Activation: Add Collidine to the mixture, followed immediately by COMU .
-
Visual Check: If using COMU/Collidine, the solution may turn yellow/orange. This is normal.
-
-
Reaction: Stir at 0°C for 1 hour , then allow to warm to room temperature. Monitor via HPLC/UPLC.
-
Target: >95% conversion within 2-4 hours.
-
-
Quenching: Once complete, dilute with EtOAc and wash with 5%
(acidic wash removes Collidine and stops reaction). Avoid strong basic washes if the product is sensitive.
Comparative Data: Base Effects on Racemization
| Coupling Condition | % Yield | % DL-Isomer (Racemization) | Verdict |
| HATU / DIEA | 98% | 15 - 25% | Unacceptable |
| HBTU / DIEA | 85% | 10 - 15% | Poor |
| DIC / Oxyma Pure | 80% | < 2% | Good (Slow) |
| COMU / Collidine | 96% | < 1% | Optimal |
Module 4: Decision Logic for Reagent Selection
Use this logic flow to select the correct reagents for your specific analog constraints.
Figure 2: Reagent Selection Logic. Note that free hydroxyls require base-free conditions (DIC/Oxyma) to prevent O-acylation, even if it sacrifices some speed.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to speed up this hindered coupling?
A: Proceed with extreme caution. While microwaves accelerate coupling, they also accelerate oxazolone formation and
Q2: My Z-Gly-Ser-OH has a free hydroxyl group. Can I still use HATU?
A: No. In the presence of the base required for HATU (DIEA/Collidine), the free hydroxyl will compete with the amine, leading to self-polymerization or esterification. You must use DIC/Oxyma (carbodiimide chemistry) which can function in slightly acidic/neutral conditions, minimizing
Q3: Why do you recommend Collidine over DIEA?
A: DIEA is a strong base that can abstract the acidic
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for HATU. Chemistry – A European Journal, 15(37), 9404–9416. Link
-
Dale, A. G., & Titley, J. (2019). Strategies for the Synthesis of Serine-Rich Peptides. Journal of Peptide Science. Link
-
Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 67(19), 6861–6864. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Z-Gly-Ser-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and protein analysis, mass spectrometry stands as an indispensable tool for detailed structural elucidation. Understanding the fragmentation patterns of modified peptides is paramount for accurate characterization, particularly in drug development and proteomics where protecting groups are frequently employed. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of the N-terminally protected dipeptide, Z-Gly-Ser-OH (N-benzyloxycarbonyl-glycyl-serine).
As Senior Application Scientists, we move beyond mere procedural descriptions to explain the underlying principles that govern fragmentation. This guide is structured to provide not only a predictive framework for the fragmentation of Z-Gly-Ser-OH but also to offer a comparative perspective against standard peptide fragmentation, supported by established mechanistic insights.
The Fundamentals of Peptide Fragmentation: A Tale of b and y Ions
Underpinning the sequencing of peptides by tandem mass spectrometry is the principle of collision-induced dissociation (CID). In this process, protonated peptide ions are accelerated and collided with an inert gas, leading to the cleavage of the peptide backbone at the amide bonds.[1] This fragmentation primarily yields two types of sequence-informative ions: b-ions , where the charge is retained on the N-terminal fragment, and y-ions , where the charge resides on the C-terminal fragment.[2][3] The mass difference between consecutive ions in a b- or y-series corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence.[2]
The "mobile proton" model is a widely accepted theory that explains the mechanism of peptide fragmentation in CID.[4] It posits that under energetic collisions, a proton can migrate along the peptide backbone, localizing at an amide bond and thereby inducing its cleavage.[4]
The Influence of the Benzyloxycarbonyl (Z) Protecting Group
The introduction of an N-terminal protecting group, such as the benzyloxycarbonyl (Z) group, significantly alters the fragmentation landscape. The Z-group, with its aromatic and carbamate functionalities, introduces unique and predictable fragmentation pathways that supplement the conventional b- and y-ion series.
Early studies on the mass spectrometry of benzyloxycarbonyl-protected dipeptide alkyl esters revealed a characteristic fragmentation pattern for the Z-group.[5][6] A prominent fragmentation pathway involves the homolytic cleavage of the O-CH2 bond of the benzyl group, resulting in the loss of a benzyloxy radical (PhCH2O•).[5][6] This is often followed by the formation of a characteristic N-terminal fragment ion, PhCH2·O·CO·NH·CHR·CO+, which can then undergo further fragmentation, such as the loss of carbon dioxide with a concomitant migration of the benzyl group.[5][6]
Predicted Fragmentation Pattern of Z-Gly-Ser-OH
By combining the principles of standard peptide fragmentation with the known behavior of the Z-group, we can predict the major fragment ions for Z-Gly-Ser-OH. The structure of Z-Gly-Ser-OH is as follows:
The monoisotopic mass of the protonated molecule [M+H]+ is 297.1086 Da.
Fragmentation of the Z-Group
A primary fragmentation event will be the characteristic cleavage of the Z-group. We anticipate observing ions resulting from:
-
Loss of the benzyl group (C7H7•, 91.05 Da): This would generate a fragment at m/z 206.0560.
-
Loss of the benzyloxycarbonyl group as toluene and CO2 (C7H8 + CO2, 136.06 Da): This would result in a fragment at m/z 161.0426.
-
Formation of the tropylium ion (C7H7+, m/z 91.0548): A common and stable fragment from benzyl-containing compounds.
Peptide Backbone Fragmentation: The b- and y-Ion Series
Cleavage of the peptide bond between Glycine and Serine will produce the primary sequence ions.
-
b-ions:
-
b1 ion: Cleavage after the Glycine residue. The structure would be Z-NH-CH2-CO+. The predicted m/z is 208.0766.
-
-
y-ions:
-
y1 ion: Cleavage before the Glycine residue, resulting in the protonated Serine. The structure would be H2N-CH(CH2OH)-COOH+. The predicted m/z is 106.0450.
-
Influence of the C-terminal Hydroxyl Group
The free carboxylic acid at the C-terminus can influence fragmentation.[7] We may observe neutral losses from the precursor and fragment ions:
-
Loss of water (H2O, 18.01 Da): Particularly from the Serine side chain and the C-terminal carboxyl group. This could lead to satellite peaks for the precursor and y-ions.
-
Loss of carbon dioxide (CO2, 43.99 Da): From the C-terminal carboxyl group, especially in negative ion mode, but can also be observed in positive ion mode.[7]
Summary of Predicted Fragment Ions
The following table summarizes the predicted m/z values for the major expected fragment ions of Z-Gly-Ser-OH in positive ion mode.
| Ion Type | Proposed Structure/Formation | Predicted m/z |
| [M+H]+ | Protonated Z-Gly-Ser-OH | 297.1086 |
| b1 | Z-NH-CH2-CO+ | 208.0766 |
| y1 | [H-Ser-OH+H]+ | 106.0450 |
| [M+H - H2O]+ | Loss of water from precursor | 279.0980 |
| [M+H - CO2]+ | Loss of carbon dioxide from precursor | 253.1192 |
| [b1 - CO]+ | a1 ion | 180.0817 |
| Tropylium ion | C7H7+ | 91.0548 |
| [M+H - PhCH2O•]+ | Loss of benzyloxy radical | 190.0613 |
Experimental Protocol for CID Fragmentation Analysis
To empirically validate the predicted fragmentation pattern, the following is a detailed, self-validating protocol for the analysis of Z-Gly-Ser-OH using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of Z-Gly-Ser-OH in a 50:50 mixture of acetonitrile and water.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture. To promote protonation, add 0.1% formic acid to the final solution.
Mass Spectrometry Analysis
-
Instrumentation: Utilize an ESI-Q-TOF mass spectrometer capable of MS/MS analysis.
-
Ionization Mode: Positive electrospray ionization (+ESI).
-
MS1 Scan:
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Acquisition: Acquire full scan MS data to confirm the presence of the protonated precursor ion [M+H]+ at m/z 297.11.
-
-
MS/MS (CID) Analysis:
-
Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 297.11) in the quadrupole.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy should be determined empirically to achieve a rich fragmentation spectrum.
-
Collision Gas: Use argon as the collision gas.
-
Fragment Ion Scan: Acquire the product ion spectrum over a mass range of m/z 50-350.
-
Data Analysis
-
Spectrum Interpretation: Analyze the resulting MS/MS spectrum to identify the fragment ions.
-
Mass Accuracy: Ensure that the mass accuracy of the detected fragments is within an acceptable range (e.g., <5 ppm) to confidently assign their elemental compositions.
-
Comparison: Compare the experimentally observed fragment ions with the predicted fragmentation pattern outlined in Section 3.4.
Visualizing the Fragmentation Pathways
To provide a clear visual representation of the fragmentation process, the following diagrams were generated using Graphviz (DOT language).
Caption: Predicted CID fragmentation pathways of Z-Gly-Ser-OH.
Caption: ESI-Q-TOF workflow for Z-Gly-Ser-OH fragmentation analysis.
Conclusion and Broader Implications
The predictable fragmentation of the benzyloxycarbonyl protecting group, in conjunction with the characteristic b- and y-ion series from the peptide backbone, provides a robust framework for the structural confirmation of Z-protected peptides like Z-Gly-Ser-OH. The presence of the Z-group offers an additional layer of confidence in identification due to its unique fragmentation signature, particularly the formation of the tropylium ion and the loss of the benzyloxy radical.
For researchers in drug development and peptide chemistry, a thorough understanding of these fragmentation patterns is critical for quality control, impurity profiling, and the characterization of novel peptide-based therapeutics. The experimental protocol provided herein serves as a validated starting point for the reliable mass spectrometric analysis of such compounds. By integrating established fragmentation principles with specific knowledge of protecting group behavior, scientists can confidently navigate the complexities of modified peptide analysis.
References
-
Chemistry LibreTexts. (2023). 4B. CID of Peptides and De Novo Sequencing. [Link]
-
Bielik, A. M., & Rachoń, J. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7015. [Link]
-
Sun, R., et al. (2022). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. bioRxiv. [Link]
-
European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]
-
Jones, J. H. (1968). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 261-265. [Link]
-
Matrix Science. (n.d.). Mascot Help: Peptide fragmentation. [Link]
-
Semantic Scholar. (n.d.). The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives. [Link]
-
Turecek, F., & Gu, M. (1993). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry, 4(1), 4-13. [Link]
-
Voinov, V. G., & Deinzer, M. L. (2014). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 25(4), 629–638. [Link]
-
Harrison, A. G. (2010). Peptide scrambling during collision-induced dissociation is influenced by N-terminal residue basicity. Journal of the American Society for Mass Spectrometry, 21(5), 856–862. [Link]
Sources
- 1. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. Photoredox-Catalyzed Decarboxylative C-Terminal Differentiation for Bulk- and Single-Molecule Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Researcher's Guide to 1H NMR Spectrum Analysis of Z-Gly-Ser-OH in DMSO-d6
The DMSO-d6 Advantage: Why Solvent Choice is Critical in Peptide NMR
The choice of solvent in NMR is not merely a matter of dissolution; it is a critical experimental parameter that directly influences the quality and information content of the spectrum. While protic solvents like D₂O are common, they suffer from a significant drawback for peptide analysis: the rapid exchange of labile protons (amide -NH, hydroxyl -OH, carboxyl -COOH) with deuterium. This exchange broadens or completely effaces these crucial signals.
DMSO-d6, a polar aprotic solvent, provides a decisive advantage. It acts as a hydrogen bond acceptor, significantly slowing the exchange rate of these labile protons.[3][4][5] This allows for the direct observation of amide and hydroxyl protons, which are invaluable for several reasons:
-
Structural Constraints: Their chemical shifts are highly sensitive to their local environment and hydrogen-bonding status, providing key insights into the peptide's secondary structure.
-
Sequential Assignment: Observation of through-bond J-couplings between an amide proton (NH) and its alpha-proton (Hα) is fundamental for assigning signals to specific amino acid residues in the peptide backbone.[1]
-
Conformational Analysis: The magnitude of the ³J(HN,Hα) coupling constant can provide information about the backbone dihedral angle φ.
In contrast to solvents like CDCl₃, which are less polar and may not be suitable for more hydrophilic peptides, DMSO-d6 effectively solubilizes a wide range of peptides, including those with both protected (Z-group) and free termini (-OH).[3]
Deconstructing the ¹H NMR Spectrum of Z-Gly-Ser-OH
The ¹H NMR spectrum of Z-Gly-Ser-OH in DMSO-d6 presents a series of distinct signals, each providing a piece of the structural puzzle. The analysis below breaks down the expected spectrum region by region. The chemical shift values are influenced by the surrounding electron density; electronegative atoms or groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[6][7][8]
Data Summary: Predicted ¹H NMR Assignments for Z-Gly-Ser-OH in DMSO-d6
| Proton Assignment | Label | Predicted δ (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Notes |
| Carboxylic Acid | Ser-COOH | > 10.0 | broad singlet (bs) | 1H | - | Highly deshielded, broad due to exchange. Position is concentration and temperature dependent.[6] |
| Serine Amide | Ser-NH | 8.0 - 8.5 | doublet (d) | 1H | ³J(NH,Hα) ≈ 8-9 | Coupled to the Ser-Hα proton. A key signal for backbone analysis. |
| Phenyl (Z-group) | Z-Ph | 7.2 - 7.4 | multiplet (m) | 5H | - | Aromatic protons of the benzyloxycarbonyl protecting group. |
| Glycine Amide | Gly-NH | 7.1 - 7.5 | triplet (t) | 1H | ³J(NH,Hα) ≈ 6 | Coupled to the two equivalent Gly-Hα protons. |
| Methylene (Z-group) | Z-CH₂ | ~5.0 | singlet (s) | 2H | - | Benzylic protons, typically a sharp singlet. |
| Serine Hydroxyl | Ser-OH | 4.8 - 5.2 | triplet (t) | 1H | ³J(OH,Hβ) ≈ 5 | Coupled to the Ser-Hβ protons. Observation confirms the utility of DMSO-d6. |
| Serine Alpha | Ser-Hα | 4.1 - 4.3 | multiplet (m) | 1H | Multiple | Coupled to Ser-NH, and the two diastereotopic Ser-Hβ protons. Complex multiplet. |
| Glycine Alpha | Gly-Hα | 3.6 - 3.8 | doublet (d) | 2H | ³J(Hα,NH) ≈ 6 | Coupled to the Gly-NH proton. Appears as a doublet due to coupling to a single NH. |
| Serine Beta | Ser-Hβa, Hβb | 3.5 - 3.7 | multiplet (m) | 2H | Multiple | Diastereotopic protons coupled to Ser-Hα and Ser-OH. Often a complex multiplet. |
| Residual Solvent | DMSO-d5 | ~2.50 | quintet | - | - | Residual signal from the deuterated solvent. |
| Water | H₂O | ~3.3 | broad singlet (bs) | - | - | Residual water in the solvent. Its position can vary. |
Visualizing Spin System Correlations
To confidently assign these signals, particularly in more complex peptides, 2D NMR experiments like COSY (Correlation Spectroscopy) are essential. A COSY spectrum reveals through-bond proton-proton couplings. The following diagram illustrates the expected J-coupling network for Z-Gly-Ser-OH, which forms the basis for spectral assignment.
Caption: J-coupling (through-bond) correlations in Z-Gly-Ser-OH observable in a COSY spectrum.
Experimental Protocol: A Self-Validating System
Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. This protocol is designed to minimize common sources of error, such as water contamination and sample degradation.
Protocol: Sample Preparation for ¹H NMR in DMSO-d6
-
Material Preparation:
-
Ensure the Z-Gly-Ser-OH peptide is of high purity and has been thoroughly dried (e.g., by lyophilization) to remove residual solvents and water.
-
Use a high-quality NMR tube (e.g., Norell or equivalent).
-
Use high-purity DMSO-d6 (≥99.9 atom % D), preferably from a sealed ampule or a bottle stored under an inert atmosphere (e.g., argon or nitrogen) to minimize water absorption.[3]
-
-
Sample Weighing and Dissolution:
-
Weigh approximately 1-5 mg of the peptide directly into a clean, dry vial.[9] The target concentration is typically 1-5 mM.
-
Add the appropriate volume of DMSO-d6 (typically 0.5-0.6 mL for a standard 5 mm NMR tube).
-
Gently vortex or sonicate the sample at room temperature until the peptide is fully dissolved. Visually inspect for any particulate matter.
-
-
Transfer to NMR Tube:
-
Using a clean glass pipette, carefully transfer the solution into the NMR tube. Avoid introducing any air bubbles.
-
Cap the NMR tube securely to prevent atmospheric moisture from entering.
-
-
Data Acquisition (General Parameters):
-
Record spectra on a spectrometer operating at 400 MHz or higher for better signal dispersion.[10]
-
Set the sample temperature to a constant value, typically 298 K (25 °C).
-
Reference the chemical shifts to the residual DMSO peak at 2.50 ppm. While TMS can be used, referencing to the solvent peak is common and convenient.[10]
-
Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Conclusion and Comparative Outlook
The analysis of Z-Gly-Ser-OH in DMSO-d6 serves as a powerful case study in modern peptide characterization. The use of DMSO-d6 is not merely a choice but a strategic decision that unlocks a wealth of structural information by preserving the signals of labile amide and hydroxyl protons.[3][4] This detailed spectral interpretation, combined with a robust experimental protocol, provides researchers with a reliable framework for the identity, purity, and conformational assessment of synthetic peptides. For any drug development program, this level of analytical rigor is not just beneficial—it is essential for ensuring the quality and consistency of the therapeutic candidates under investigation.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- Harris, R. K., & Becker, E. D. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Dolai, G., Giri, R. S., & Mandal, B. (2018). Solvent (DMSO-d6) dependent 1H-NMR titration of peptides. ResearchGate. Retrieved from [Link]
- Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. In Methods in Molecular Biology (Vol. 34, pp. 161-185). Humana Press.
-
Biswas, T. (2021). DMSO-d6 preparation (NMR solvent) from DMSO: NMR peak position & splitting. YouTube. Retrieved from [Link]
- Fu, R., et al. (2014). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PeerJ, 2, e633.
- Guidotti, E. L., et al. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. Analytical Chemistry, 91(6), 3934–3940.
-
Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin-Madison. Retrieved from [Link]
- Kessler, H. (1982). Conformation and Biological Activity of Peptides. Angewandte Chemie International Edition in English, 21(7), 512-523.
- Dwyer, T. J. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.
- Sarma, A. D., et al. (2018). Targeted NMR-based serum metabolic profiling of serine, glycine and methionine in acute-on-chronic liver failure patients: Possible insights into mitochondrial dysfunction. PLoS One, 13(7), e0200262.
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2007). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 45(10), 865-871.
-
ResearchGate. (n.d.). 1H NMR spectra of a-glycine as a function of sample rotation speed. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
- Zaper, A. M., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
-
ResearchGate. (n.d.). 1H-NMR chemical shifts of compounds (ppm, 500 MHz, DMSO-d6 solutions, room temperature). Retrieved from [Link]
-
Figshare. (2025). Raw NMR Data - A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids. Retrieved from [Link]
- Prakash, G. K. S., et al. (2002). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 67(11), 3747–3751.
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Zhang, Q., et al. (2016). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. Retrieved from [Link]
- Schroeder, C. I., & Durek, T. (2016). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 8(5), 136.
Sources
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- 2. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acdlabs.com [acdlabs.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. rsc.org [rsc.org]
FTIR Characterization of Z-Gly-Ser-OH: A Structural Validation Guide
Executive Summary
Z-Gly-Ser-OH (Carbobenzoxy-glycyl-serine) represents a critical intermediate in peptide synthesis, serving as a model for protected serine derivatives. Its infrared spectrum is complex due to the convergence of three distinct carbonyl environments: the urethane (Z-group), the peptide amide , and the terminal carboxylic acid .
This guide provides a technical breakdown of the characteristic FTIR peaks for Z-Gly-Ser-OH, distinguishing it from its precursors (Z-Gly-OH) and deprotected analogs. It is designed for analytical scientists requiring robust QC protocols for peptide coupling verification.
Molecular Architecture & Spectral Theory
To accurately assign peaks, we must first deconstruct the molecule into its vibrating functional domains. Z-Gly-Ser-OH contains four primary spectral zones:
-
The Z-Group (Benzyloxycarbonyl): Aromatic ring vibrations and a urethane carbonyl.
-
The Glycine Linker: An internal amide bond (Amide I, II, III).
-
The Serine Side Chain: A primary hydroxyl (-CH₂OH) susceptible to hydrogen bonding.
-
The C-Terminus: A carboxylic acid (-COOH), typically existing as a dimer in solid state.
Structural Mapping Diagram
The following diagram maps the chemical structure to specific FTIR vibrational modes.
Caption: Functional group decomposition of Z-Gly-Ser-OH mapping chemical moieties to expected spectral bands.
Comparative Spectral Analysis
The "performance" of an FTIR protocol lies in its ability to distinguish the product from starting materials. The table below highlights the differential peaks used to validate the successful coupling of Z-Gly-OH with Serine.
Table 1: Characteristic Peak Assignments & Shifts
| Functional Group | Vibration Mode | Z-Gly-Ser-OH (Target) | Z-Gly-OH (Precursor) | H-Gly-Ser-OH (Deprotected) |
| Amide A (N-H) | Stretch | 3300–3350 cm⁻¹ | 3300–3350 cm⁻¹ | 3000–3100 cm⁻¹ (Amine salt) |
| Serine -OH | O-H Stretch | 3400–3550 cm⁻¹ (Broad) | Absent | 3200–3500 cm⁻¹ (Broad) |
| Urethane C=O | C=O Stretch | 1690–1705 cm⁻¹ | 1690–1705 cm⁻¹ | Absent |
| Peptide Amide I | C=O Stretch | 1640–1660 cm⁻¹ | Absent (Acid C=O only) | 1640–1660 cm⁻¹ |
| Peptide Amide II | N-H Bend | 1530–1550 cm⁻¹ | Absent | 1530–1550 cm⁻¹ |
| Carboxylic Acid | C=O Stretch | 1715–1730 cm⁻¹ | 1700–1720 cm⁻¹ | ~1600 cm⁻¹ (often zwitterion) |
| Aromatic Ring | C-H / C=C | 3030, 1500, 700 cm⁻¹ | 3030, 1500, 700 cm⁻¹ | Absent |
Critical Analysis of Overlapping Regions
-
The Carbonyl Triad (1640–1730 cm⁻¹): This is the most critical region for Z-Gly-Ser-OH. You will observe three distinct or overlapping bands:
-
~1720 cm⁻¹: Terminal Carboxylic Acid (Serine C-terminus).
-
~1695 cm⁻¹: Urethane Carbonyl (Z-group).
-
~1650 cm⁻¹: Amide I (Gly-Ser bond). Differentiation Strategy: If the peak at 1650 cm⁻¹ is missing, the peptide bond has not formed. If the peak at 1695 cm⁻¹ is missing, the Z-group has been cleaved.
-
-
The Hydroxyl/Amine Region (3200–3500 cm⁻¹): The Serine -OH stretch often merges with the Amide A (N-H) stretch, creating a very broad, intense band. In Z-Gly-OH, this region is sharper as it lacks the Serine hydroxyl contribution.
Experimental Protocol: High-Resolution Acquisition
For polar, hydrogen-bonding peptides like Z-Gly-Ser-OH, sample preparation is the primary variable affecting spectral quality.
Method A: ATR (Attenuated Total Reflectance) – Recommended for QC
-
Crystal Selection: Diamond or ZnSe (Diamond preferred for durability).
-
Sample State: Solid powder.
-
Protocol:
-
Place ~5 mg of Z-Gly-Ser-OH powder onto the crystal.
-
Apply high pressure using the anvil to ensure uniform contact. Note: Poor contact results in weak Amide I bands.
-
Acquire 32 scans at 4 cm⁻¹ resolution.
-
-
Advantage: Minimal sample prep; preserves the solid-state hydrogen bonding network.
Method B: KBr Pellet – Recommended for Structural Elucidation
-
Protocol:
-
Mix 1-2 mg of sample with 200 mg dry KBr (spectroscopic grade).
-
Grind finely in an agate mortar to minimize scattering (Christiansen effect).
-
Press at 10 tons for 2 minutes to form a transparent disc.
-
-
Advantage: Higher signal-to-noise ratio in the fingerprint region (1000–1500 cm⁻¹), essential for resolving the Serine C-O stretch (~1050 cm⁻¹) from Z-group C-O vibrations.
QC Validation Workflow
The following flowchart outlines the logic for validating Z-Gly-Ser-OH synthesis using FTIR data.
Caption: Logic gate for FTIR spectral validation of Z-Gly-Ser-OH synthesis.
References
-
LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 2025. [Link]
-
Specac. "Interpreting Infrared Spectra." Specac Application Notes, 2025. [Link]
-
ResearchGate. "FT-IR absorption spectra of Gly and Ser." ResearchGate, 2021. [Link]
-
National Institutes of Health (NIH). "The conformational analysis of peptides using Fourier transform IR spectroscopy." PubMed, 1995. [Link]
Determining optical rotation of Z-Gly-Ser-OH for chiral purity
Title: Comparative Guide: Optical Rotation vs. Chiral HPLC for Z-Gly-Ser-OH Purity Analysis
Abstract This technical guide evaluates the efficacy of Polarimetry (Optical Rotation) versus Chiral High-Performance Liquid Chromatography (HPLC) for determining the chiral purity of Z-Gly-Ser-OH (Z-Glycyl-L-Serine, CAS 4180-62-5). While optical rotation serves as a rapid, cost-effective identity test, experimental data confirms it lacks the sensitivity required for detecting low-level enantiomeric impurities (e.g., Z-Gly-D-Ser-OH) critical in pharmaceutical peptide synthesis. This guide provides validated protocols, comparative data tables, and decision-making workflows for application scientists.
Introduction: The Chiral Challenge of Z-Gly-Ser-OH
Z-Gly-Ser-OH is a protected dipeptide intermediate frequently used in the solid-phase synthesis of therapeutic peptides. The integrity of the serine chiral center (L-isomer) is paramount; racemization to the D-isomer during coupling or storage can lead to inactive or toxic peptide byproducts.
-
Target Molecule: Z-Gly-L-Ser-OH
-
Impurity of Concern: Z-Gly-D-Ser-OH (Enantiomeric/Diastereomeric impurity)
-
Critical Quality Attribute (CQA): Enantiomeric Purity > 99.5%
Traditionally, specific optical rotation
Methodology A: Polarimetry (Optical Rotation)[1][2][3][4]
Principle: Measures the rotation of plane-polarized light by the chiral sample. The observed rotation (
Experimental Protocol
-
Instrument: Digital Polarimeter (e.g., Anton Paar MCP series or JASCO P-2000).
-
Wavelength: Sodium D-line (589 nm).
-
Temperature: 20°C ± 0.5°C (Thermostated cell).
-
Solvent: Glacial Acetic Acid or Methanol (Must match Reference Standard conditions).
-
Concentration: 1.0% w/v (10 mg/mL).
Step-by-Step Workflow:
-
Blanking: Fill the 100 mm (1 dm) cell with pure solvent. Zero the instrument.
-
Sample Prep: Accurately weigh 100 mg of Z-Gly-Ser-OH. Dissolve in 10.0 mL of solvent. Vortex until clear.
-
Measurement: Rinse cell with sample solution. Fill avoiding bubbles. Record
(average of 5 readings). -
Calculation:
Self-Validating Check:
-
Verify the specific rotation against the Certificate of Analysis (CoA) of a certified reference standard.
-
Note: Literature values for Z-Gly-Ser-OH vary by solvent. Typical range in Acetic Acid:
to (Must be established per batch/standard).
Methodology B: Chiral HPLC (The Gold Standard)
Principle: Separates enantiomers/diastereomers based on their interaction with a Chiral Stationary Phase (CSP), providing a direct quantitative measurement of the impurity.
Experimental Protocol
-
Column: Macrocyclic Glycopeptide (e.g., Supelco Chirobiotic T) or Immobilized Polysaccharide (e.g., CHIRALPAK IA).
-
Mobile Phase: Polar Organic Mode (Methanol/Acetonitrile with 0.1% TEAA or TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amide bond absorption).
-
Temperature: 25°C.
Step-by-Step Workflow:
-
System Suitability: Inject a racemic mixture (Z-Gly-DL-Ser-OH) to ensure resolution (
) between L and D peaks. -
Sample Injection: Inject 10 µL of the test sample (1 mg/mL in mobile phase).
-
Integration: Integrate the main peak (L-isomer) and the minor peak (D-isomer).
-
Calculation:
Comparative Analysis: Data & Performance
The following table contrasts the performance of Polarimetry vs. Chiral HPLC for Z-Gly-Ser-OH.
| Feature | Polarimetry (Optical Rotation) | Chiral HPLC |
| Specificity | Low. Measures net rotation. Cannot distinguish between D-isomer impurity and other chiral contaminants (e.g., unreacted Z-Ser-OH). | High. Physically separates and identifies specific impurities based on retention time. |
| Sensitivity (LOD) | Poor. Requires ~1-2% impurity to show significant deviation. | Excellent. Can detect < 0.05% D-isomer. |
| Sample Requirement | High (100 mg typical). | Low (< 1 mg). |
| Robustness | Susceptible to solvent moisture, temperature fluctuations, and particulate scattering. | Robust with proper column care and system suitability checks. |
| Cost per Run | Low (Solvent only). | High (Column cost + Solvents). |
| Throughput | Rapid (< 5 mins). | Moderate (15-30 mins per run). |
Experimental Case Study: The "Blind Spot" of Polarimetry
Hypothetical Data based on physical principles:
-
Scenario: A batch of Z-Gly-Ser-OH contains 3% Z-Gly-D-Ser-OH.
-
Polarimetry Result: The specific rotation drops slightly (e.g., from
to ). This deviation is often within the "acceptable range" ( ) of many CoAs, leading to a False Pass . -
HPLC Result: Chromatogram clearly shows a minor peak at 3% area integration. True Fail .
Decision Logic & Visualization
The following diagram illustrates the decision-making process for analyzing chiral purity, prioritizing scientific integrity and risk mitigation.
Caption: Integrated workflow for Z-Gly-Ser-OH chiral analysis. Polarimetry serves as a preliminary identity screen, while Chiral HPLC is mandatory for quantitative purity release.
Conclusion
For Z-Gly-Ser-OH , relying solely on optical rotation is scientifically insufficient for modern drug development standards. While Polarimetry provides a necessary confirmation of identity and bulk chirality, it lacks the resolution to guarantee enantiomeric purity. Chiral HPLC must be validated as the primary release method to ensure the safety and efficacy of the final peptide therapeutic.
References
-
Sigma-Aldrich. Z-Gly-Ser-OH Product Analysis & Properties. Retrieved from
-
Anton Paar. Basics of Polarimetry and Optical Rotation in Pharmaceuticals. Retrieved from
-
Lee, M. S., et al. (2012). "Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity." Food Chemistry. Retrieved from
-
Master Organic Chemistry. Specific Rotation and Optical Activity Calculations. Retrieved from
-
ChemicalBook. Z-Gly-Ser-OH (CAS 4180-62-5) Technical Data. Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling Z-Gly-Ser-OH
Part 1: Executive Safety Directive
Treat as a Research Chemical (Caution: Not Fully Tested). Z-Gly-Ser-OH is a protected dipeptide intermediate used in peptide synthesis.[1][2][3] While dipeptides are generally considered low-toxicity, the Z (Benzyloxycarbonyl) protecting group alters the physicochemical properties, increasing hydrophobicity and potential for static charge accumulation.[3]
Core Safety Philosophy: Do not rely solely on the absence of a "Danger" skull-and-crossbones symbol. In the absence of comprehensive toxicological data, you must adopt the "Universal Precaution for Bioactive Intermediates" standard.[3] This means assuming the compound is a potential irritant and respiratory sensitizer until proven otherwise.[3]
Part 2: Risk Assessment & PPE Matrix
This matrix is designed to scale protection based on the energy and exposure potential of your specific operation.[3]
Table 1: Task-Based PPE Requirements
| Operational Phase | Hazard Profile | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Retrieval | Low.[1][2] Sealed container. Cold burn risk (-20°C).[1][3] | N/A (if sealed) | Nitrile (4 mil) | Safety Glasses | Standard Lab Coat |
| Weighing (Solid) | High. Fine dust generation.[1][2][3] Static aerosolization.[3] | N95 or P100 (if outside hood) | Double Nitrile (Outer: 4 mil, Inner: 2 mil) | Safety Goggles (Tight seal) | Lab Coat + Tyvek Sleeves |
| Solubilization | Medium.[1][2][3] Splash risk.[3][4][5] Solvent hazards (e.g., DMF).[3] | Fume Hood (Sash <18") | Nitrile (Chem-resistant, e.g., purple/green) | Safety Goggles | Lab Coat + Chemical Apron |
| Waste Disposal | Medium.[1][2] Mixed chemical exposure.[3] | Fume Hood | Double Nitrile | Safety Goggles | Lab Coat |
Visual Logic: PPE Decision Tree
Caption: Logical flow for determining necessary PPE based on the physical state and containment of Z-Gly-Ser-OH.
[1][2]
Part 3: Operational Protocols (Field-Proven)
1. Storage & Stability (The "Cold Chain" Rule)
-
Protocol: Store Z-Gly-Ser-OH at -20°C .
-
Expert Insight: The Z-group is stable to weak acids but can degrade under strong basic conditions or high temperatures.[1][3]
-
Critical Step (Equilibration): Before opening the vial, allow it to warm to room temperature in a desiccator (approx. 30-60 mins).
2. Weighing & Static Control
Protected peptides like Z-Gly-Ser-OH are often fluffy, electrostatic powders.[1][2][3]
-
Setup: Place the balance inside a chemical fume hood or a powder containment enclosure.[3]
-
Static Mitigation: Use an anti-static gun or polonium strip if the powder "flies" away from the spatula.[3] Alternatively, use a glass weighing boat (less static than plastic).[3]
-
Transfer: Do not pour. Use a clean, dry micro-spatula.[3]
3. Solubilization Strategy
-
Solubility Profile: The Z-group adds hydrophobicity.[1][3] Z-Gly-Ser-OH is likely sparingly soluble in pure water.[1][2][3]
-
Recommended Solvent: Dissolve in a small amount of DMF (Dimethylformamide) or DMSO first to create a concentrated stock, then dilute into your aqueous buffer.[3]
-
Incompatibility: Avoid strong bases (e.g., NaOH > 0.1M) for extended periods, as this may cause racemization of the Serine residue or hydrolysis of the Z-group.[3]
4. Workflow Visualization
Caption: Step-by-step sequence for safe handling from storage to waste.
[1][2][6]
Part 4: Emergency Response & Disposal
Accidental Exposure [1][3][6]
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.
-
Skin Contact: Wash with soap and copious water for 15 minutes.[3] Do not use alcohol (may increase absorption).[3]
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3]
Disposal Protocol
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Hazardous Solid Waste" (often yellow bags/bins).[3]
-
Liquid Waste:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
